molecular formula C19H16BrN5O B11005892 2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11005892
M. Wt: 410.3 g/mol
InChI Key: GPCLPNWJURDQCX-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features both indole and triazole moieties. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of a bromo substituent on the indole ring and a triazole ring linked to a phenylacetamide backbone makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the bromination of indole to obtain 4-bromoindole. This intermediate is then subjected to a coupling reaction with N-(4-(1H-1,2,4-triazol-1-ylmethyl)phenyl)acetamide under appropriate conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group on the indole ring can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: The triazole and indole rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The bromo substituent on the indole ring can participate in unique interactions and reactions that are not possible with other substituents like chloro or fluoro groups.

Properties

Molecular Formula

C19H16BrN5O

Molecular Weight

410.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C19H16BrN5O/c20-17-2-1-3-18-16(17)8-9-24(18)11-19(26)23-15-6-4-14(5-7-15)10-25-13-21-12-22-25/h1-9,12-13H,10-11H2,(H,23,26)

InChI Key

GPCLPNWJURDQCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C(=C1)Br

Origin of Product

United States

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